molecular formula C25H26N2O5S B4092158 N-BENZYL-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE

N-BENZYL-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE

Cat. No.: B4092158
M. Wt: 466.6 g/mol
InChI Key: WDVQXUMLSKADQQ-UHFFFAOYSA-N
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Description

N-BENZYL-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxybenzenesulfonyl group, and a tetrahydroisoquinoline carboxamide moiety

Properties

IUPAC Name

N-benzyl-2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-31-23-13-12-21(15-24(23)32-2)33(29,30)27-17-20-11-7-6-10-19(20)14-22(27)25(28)26-16-18-8-4-3-5-9-18/h3-13,15,22H,14,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVQXUMLSKADQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-BENZYL-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline core.

    Introduction of the Benzyl Group: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Dimethoxybenzenesulfonyl Group: This step involves the sulfonylation of the aromatic ring using dimethoxybenzenesulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-BENZYL-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and tetrahydroisoquinoline moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group or the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aromatic positions using nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

N-BENZYL-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

N-BENZYL-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-Benzyl-2-phenylethylamine derivatives: These compounds share the benzyl and phenylethylamine moieties but differ in their substitution patterns and functional groups.

    Dimethoxybenzenesulfonyl derivatives: These compounds contain the dimethoxybenzenesulfonyl group but may have different core structures and functional groups.

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but differ in their substituents and functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-BENZYL-2-(3,4-DIMETHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE

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